N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide -

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide

Catalog Number: EVT-4209956
CAS Number:
Molecular Formula: C25H25ClN4O4
Molecular Weight: 480.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is a novel inhibitor of bone resorption. In vitro studies demonstrated PPOAC-Bz exhibits a strong inhibitory effect on osteoclastogenesis, the process of bone-resorbing osteoclast formation. It achieves this by influencing the expression of osteoclast-specific marker genes and disrupting the formation of mature osteoclasts. This compound effectively suppresses F-actin belt formation, which is crucial for osteoclast function, and consequently inhibits bone resorption activity. Further supporting its therapeutic potential, in vivo studies have shown PPOAC-Bz effectively prevents OVX-induced bone loss. []

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA acts as a potent inhibitor of osteoclast differentiation, significantly reducing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. It achieves this without inducing notable cytotoxic effects, indicating a favorable safety profile. NAPMA exerts its effects by downregulating the expression of critical osteoclast-specific genes, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the mRNA and protein levels. This downregulation subsequently leads to a reduction in bone resorption and actin ring formation. In vivo studies further validate its therapeutic potential, demonstrating its efficacy in protecting against ovariectomy-induced bone loss, as evidenced by micro-CT and histological analyses. These findings highlight NAPMA as a promising candidate for treating osteoporosis and other bone diseases associated with excessive bone resorption. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation, leading to a significant reduction in the formation of multinucleated, TRAP-positive cells in a dose-dependent manner. This inhibitory effect is achieved without significant cytotoxicity. [] Mechanistically, PPOA-N-Ac-2-Cl targets the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway, a crucial pathway in osteoclast differentiation. It specifically downregulates the expression of several osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. [] Furthermore, PPOA-N-Ac-2-Cl significantly reduces the protein levels of cathepsin K (CtsK), a key protease involved in bone resorption. Consequently, PPOA-N-Ac-2-Cl effectively attenuates both bone resorption activity and F-actin ring formation. [] These findings suggest that PPOA-N-Ac-2-Cl could be a potential therapeutic agent for the treatment of osteoclast-related bone diseases. []

Properties

Product Name

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-nitrophenoxy)acetamide

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C25H25ClN4O4/c26-24-4-2-1-3-19(24)17-28-13-15-29(16-14-28)21-7-5-20(6-8-21)27-25(31)18-34-23-11-9-22(10-12-23)30(32)33/h1-12H,13-18H2,(H,27,31)

InChI Key

UIMYYQAJOIYKII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.